5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%
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Overview
Description
5-(3-BOC-Aminophenyl)-3-hydroxypyridine (5-BOC-3-HOP) is an organophosphorus compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 270.32 g/mol. Its chemical structure is composed of five-membered ring containing three carbon atoms, one nitrogen atom, one oxygen atom and one phosphorus atom. 5-BOC-3-HOP is known to have a wide range of biochemical and physiological effects, and is used in various lab experiments.
Scientific Research Applications
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used to study the biochemical and physiological effects of organophosphorus compounds, as well as to study the mechanism of action of these compounds. 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is also used to study the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, an important neurotransmitter in the nervous system. Furthermore, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is used to study the inhibition of the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine.
Mechanism of Action
The mechanism of action of 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is complex and not yet fully understood. It is believed that 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% binds to the active site of acetylcholinesterase, forming a covalent bond, which inhibits the enzyme’s activity. Similarly, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% binds to the active site of tyrosine hydroxylase, forming a covalent bond, which inhibits the enzyme’s activity.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and tyrosine hydroxylase, leading to an increase in the levels of acetylcholine and dopamine, respectively. In addition, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has been shown to have anti-inflammatory properties, as well as to have an effect on the immune system.
Advantages and Limitations for Lab Experiments
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively stable compound and can be stored for long periods of time without degradation. Furthermore, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% can be easily synthesized in a laboratory setting. However, it has some limitations. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% research. One potential direction is to further study the biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, as well as to study its mechanism of action in greater detail. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, such as its use as an anti-inflammatory agent or an immune system modulator. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%.
Synthesis Methods
5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95% is typically synthesized through a reaction between 3-hydroxypyridine and 3-bromo-4-chloro-5-iodopyridine in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, 5-(3-BOC-Aminophenyl)-3-hydroxypyridine, 95%, in a yield of 95%.
properties
IUPAC Name |
tert-butyl N-[3-(5-hydroxypyridin-3-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(7-13)12-8-14(19)10-17-9-12/h4-10,19H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIAFMFLKMLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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